- Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysis, ChemRxiv, 2020, , 1-7

Cas no 96-81-1 (N-Acetyl-L-valine)

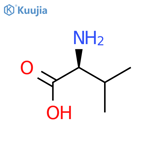

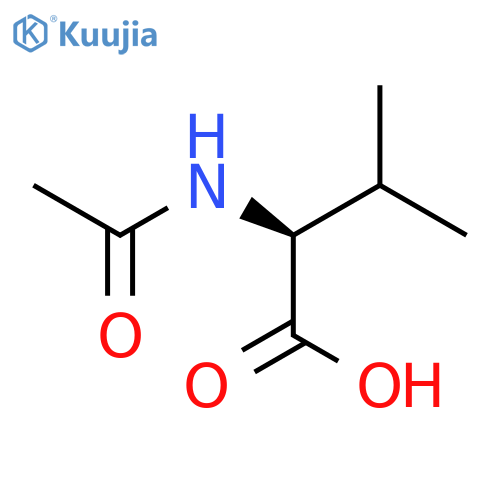

N-Acetyl-L-valine structure

Nombre del producto:N-Acetyl-L-valine

Número CAS:96-81-1

MF:C7H13NO3

Megavatios:159.183022260666

MDL:MFCD00066066

CID:34878

PubChem ID:66789

N-Acetyl-L-valine Propiedades químicas y físicas

Nombre e identificación

-

- N-Acetyl-L-valine

- N-acetylvaline

- Ac-Val-OH

- Ac-L-Val-OH

- (2S)-2-acetamido-3-methylbutanoic acid

- N-α-Acetyl-L-valine

- N-Acyl-Valine

- N-Acetyl-L-valine (ACI)

- L

- Valine, N-acetyl-, L- (6CI, 8CI)

- (S)-2-Acetamido-3-methylbutanoic acid

- L-N-Acetylvaline

- Acetylvaline

- W-100131

- NSC 122016

- N-alpha-Actetyl-L-valine (Ac-L-Val-OH)

- J-300293

- U83P7H9HV3

- SCHEMBL132349

- GS-3342

- EN300-297451

- S-(-)-N-ACETYLVALINE

- O10207

- L-Valine, N-acetyl-

- CHEBI:21565

- HMS1719J05

- AM82366

- CS-W016182

- Valine, N-acetyl-, L-

- DTXSID40914697

- (S)-2-acetylamino-3-methylbutyric acid

- HY-W015466

- NCGC00323030-01

- N-Acetyl Valine

- TS-03593

- AC-VAL

- 96-81-1

- EINECS 221-321-4

- UNII-U83P7H9HV3

- Z57032483

- AKOS001078320

- AB01318387-02

- Q27290813

- MFCD00066066

- AKOS015837737

- n-acetyl-Valine

- A-1897

- Acetyl-L-Valine

- EINECS 202-537-8

- Valine, N-acetyl-

- NS00081955

-

- MDL: MFCD00066066

- Renchi: 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1

- Clave inchi: IHYJTAOFMMMOPX-LURJTMIESA-N

- Sonrisas: OC([C@H](C(C)C)NC(C)=O)=O

Atributos calculados

- Calidad precisa: 159.09000

- Masa isotópica única: 159.09

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 4

- Complejidad: 165

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 66.4A^2

- Recuento de constructos de variantes mutuas: 2

- Xlogp3: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White crystals

- Denso: 1.0940

- Punto de fusión: 163.0 to 167.0 deg-C

- Punto de ebullición: 362.2 °C at 760 mmHg

- Punto de inflamación: 172.8℃

- PSA: 66.40000

- Logp: 0.62260

- Rotación específica: +11.0 to +14.0°(C=1, AcOH)

- Disolución: Not determined

N-Acetyl-L-valine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36-43

- Instrucciones de Seguridad: S26; S36/37

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36

- Condiciones de almacenamiento:Store long-term at -20°C

N-Acetyl-L-valine Datos Aduaneros

- Código HS:2924199090

- Datos Aduaneros:

China Customs Code:

2924199090Overview:

2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Acetyl-L-valine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D522745-5g |

N-Acetyl-L-valine |

96-81-1 | 97% | 5g |

$180 | 2023-05-14 | |

| Enamine | EN300-297451-0.1g |

(2S)-2-acetamido-3-methylbutanoic acid |

96-81-1 | 95% | 0.1g |

$19.0 | 2023-09-06 | |

| Enamine | EN300-297451-5.0g |

(2S)-2-acetamido-3-methylbutanoic acid |

96-81-1 | 95% | 5.0g |

$26.0 | 2023-02-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284898A-25 g |

Ac-L-Val-OH, |

96-81-1 | 25g |

¥752.00 | 2023-07-11 | ||

| Enamine | EN300-297451-5g |

(2S)-2-acetamido-3-methylbutanoic acid |

96-81-1 | 95% | 5g |

$26.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42400-5g |

Acetylvaline |

96-81-1 | 5g |

¥28.0 | 2021-09-08 | ||

| ChemScence | CS-W016182-1000g |

Acetylvaline |

96-81-1 | ≥98.0% | 1000g |

$178.0 | 2021-09-02 | |

| TRC | A192393-1g |

Acetylvaline |

96-81-1 | 1g |

$ 75.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1290793-500g |

N-Acetyl-l-valine |

96-81-1 | 97% | 500g |

$125 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N800754-500g |

N-Acetyl-L-Valine |

96-81-1 | 98% | 500g |

¥649.00 | 2022-09-01 |

N-Acetyl-L-valine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referencia

- Pyrrolobenzodiazepine antibody conjugates, World Intellectual Property Organization, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Methanol ; 6 h, 70 °C

Referencia

- Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding, European Patent Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

Referencia

- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

Referencia

- Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , Lithium bromide , Sulfuric acid , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone

1.2 -

1.2 -

Referencia

- Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles, Germany, , ,

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Referencia

- Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysis, Organic Letters, 2020, 22(16), 6370-6375

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

Referencia

- Resolution of 3-aminoalkylnitriles, World Intellectual Property Organization, , ,

N-Acetyl-L-valine Raw materials

N-Acetyl-L-valine Preparation Products

N-Acetyl-L-valine Literatura relevante

-

M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678

-

Wei-Yu Shi,Ya-Nan Ding,Ce Liu,Nian Zheng,Xue-Ya Gou,Ming Li,Zhe Zhang,Hong-Chao Liu,Zhi-Jie Niu,Yong-Min Liang Chem. Commun. 2020 56 12729

-

Markus Albrecht,Irene Latorre,Gent Mehmeti,Konstantin Hengst,Iris M. Oppel Dalton Trans. 2011 40 12067

-

Emanuele Casali,Prakriti Kalra,Massimo Brochetta,Tania Borsari,Andrea Gandini,Tuhin Patra,Giuseppe Zanoni,Debabrata Maiti Chem. Commun. 2020 56 7281

-

5. Asymmetric resolution and molecular recognition. Part 2. The X-ray crystal structures of ephedrine–N-benzyloxycarbonyl-L-leucine and ephedrine–N-acetyl-L-valineAnn Gorman,Robert O. Gould,Alexandra M. Gray,Paul Taylor,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 2 1986 739

96-81-1 (N-Acetyl-L-valine) Productos relacionados

- 1963-21-9(Glycyl-L-valine)

- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)

- 99-15-0(Acetylleucine)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 114285-09-5((+/-)-2-Acetylaminobutanoic Acid)

- 3067-19-4(N-Acetyl-DL-Valine)

- 107020-80-4(2-Acetamido-2-cyclohexylacetic acid)

- 19764-30-8(N-Acetyl-R-leucine)

- 20274-89-9((S)-2-(2-(2-Aminoacetamido)acetamido)-4-methylbutanoic Acid)

- 1805424-04-7(2-Bromo-3-(chloromethyl)-6-(difluoromethyl)-4-methoxypyridine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-81-1)N-Acetyl-L-valine

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe